![molecular formula C7H4BrCl2N3 B3013327 3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 2253632-98-1](/img/structure/B3013327.png)
3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core substituted with bromine, chlorine, and a chloromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of pyrazolo[1,5-a]pyrimidine derivatives. The reaction conditions often include the use of bromine and chlorine sources under controlled temperatures to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents safely and efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be a site for nucleophilic attack, leading to the formation of various derivatives.
Cross-coupling reactions: The bromine atom can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form C-C bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols, often under basic conditions.
Cross-coupling reactions: Reagents include boronic acids or esters, palladium catalysts, and bases such as potassium carbonate.
Major Products Formed
Nucleophilic substitution: Derivatives with various functional groups replacing the chloromethyl group.
Cross-coupling reactions: Aryl or alkyl-substituted pyrazolo[1,5-a]pyrimidines.
Applications De Recherche Scientifique
Medicinal Chemistry
3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine is primarily utilized as a building block for developing potential therapeutic agents, especially kinase inhibitors. Its ability to inhibit CDK2 activity disrupts the cell cycle, making it a candidate for anti-cancer drug development. Research indicates that this compound can effectively inhibit cell proliferation in various cancer cell lines by targeting CDK2, leading to decreased transition from the G1 phase to the S phase of the cell cycle .
Case Study : In a study published in Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against different cancer types, demonstrating promising anti-tumor activity through CDK inhibition .
Materials Science
The unique structure of this compound allows it to be used in developing novel materials with specific electronic or optical properties. Its reactivity makes it suitable for creating polymers or composites that can be utilized in advanced electronic devices.
Application Example : Researchers have explored its potential in creating conductive polymers that can be used in flexible electronic applications due to their stability and conductivity when modified appropriately .
Biological Studies
In biological research, this compound serves as a valuable tool for studying enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules allows researchers to investigate the mechanisms of action of various enzymes involved in critical cellular processes.
Research Insight : A study highlighted its role in understanding the interactions between kinase inhibitors and their targets, paving the way for designing more effective drugs with fewer side effects .
Mécanisme D'action
The mechanism of action of 3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In kinase inhibition, it mimics ATP and competes for binding at the kinase domain, disrupting the phosphorylation process essential for cell signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine: Similar structure but lacks the chloromethyl group.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in substitution patterns and biological activity.
Uniqueness
3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chloromethyl groups allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .
Activité Biologique
3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, focusing on its mechanism of action, effects on various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core with specific substitutions that enhance its reactivity and biological activity. The molecular formula is C7H4BrCl2N3 with a molecular weight of approximately 252.48 g/mol. Its unique substitution pattern contributes to its interaction with biological targets, particularly cyclin-dependent kinases (CDKs) .
Target Enzyme: Cyclin-Dependent Kinase 2 (CDK2)
this compound primarily targets CDK2, an essential regulator of the cell cycle. By inhibiting CDK2 activity, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle, leading to decreased cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects several downstream signaling pathways involved in cell growth and division. This mechanism is crucial for developing anti-cancer therapies, as uncontrolled cell proliferation is a hallmark of cancer .
In Vitro Studies
Several studies have evaluated the antiproliferative effects of this compound against various cancer cell lines:
- MDA-MB-231 (Breast Cancer) : The compound exhibited significant antiproliferative activity with an IC50 value indicating effective inhibition of cell growth.
- K562 (Leukemia) : Similar inhibitory effects were observed, suggesting a broad spectrum of activity against hematological malignancies.
- A549 (Lung Cancer) : The compound also showed effectiveness in inhibiting lung cancer cell proliferation .
Case Studies and Research Findings
Recent research has highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer therapy:
- Anticancer Activity : A study demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine scaffold could enhance anticancer properties. The derivatives were tested against multiple cancer cell lines, showing varying degrees of efficacy .
- Mechanistic Insights : Docking studies revealed that this compound binds effectively to CDK2, confirming its role as a selective inhibitor. This binding was associated with altered phosphorylation states of key proteins involved in the cell cycle .
Data Table: Biological Activity Overview
Propriétés
IUPAC Name |
3-bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2N3/c8-5-3-11-13-6(10)1-4(2-9)12-7(5)13/h1,3H,2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZCDOUAOOFOHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)Br)N=C1CCl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.